molecular formula C18H15N3O4 B2864046 (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide CAS No. 1100788-85-9

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide

Cat. No.: B2864046
CAS No.: 1100788-85-9
M. Wt: 337.335
InChI Key: NJJGAYCEKSTLDM-YFHOEESVSA-N
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Description

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the indoline moiety in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with indoline-2-carboxylic acid and 4-nitrobenzaldehyde.

    Condensation Reaction: The indoline-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Knoevenagel Condensation: The acid chloride is then reacted with 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

    Oxidation: The indoline moiety can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, dichloromethane as solvent.

Major Products Formed

    Reduction: (Z)-1-(3-(4-aminophenyl)acryloyl)indoline-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indoline compounds.

    Industry: Possible use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide would depend on its specific biological target. Generally, indoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxamide: Lacks the nitrophenyl and acryloyl groups.

    (Z)-1-(3-(4-nitrophenyl)acryloyl)indole: Similar structure but with an indole moiety instead of indoline.

    4-Nitrophenylacrylic acid: Lacks the indoline moiety.

Uniqueness

(Z)-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is unique due to the combination of the indoline moiety, the nitrophenyl group, and the acryloyl linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c19-18(23)16-11-13-3-1-2-4-15(13)20(16)17(22)10-7-12-5-8-14(9-6-12)21(24)25/h1-10,16H,11H2,(H2,19,23)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJGAYCEKSTLDM-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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